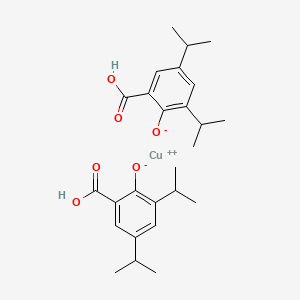

Bis(3,5-diisopropylsalicylate) de cuivre

Vue d'ensemble

Description

Copper bis-3,5-diisopropylsalicylate is a copper complex with the chemical formula C26H34CuO6. It is known for its diverse biological and chemical properties, including antioxidative, anti-inflammatory, and radioprotective activities . This compound has garnered interest in various fields of scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Copper bis-3,5-diisopropylsalicylate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Copper bis-3,5-diisopropylsalicylate primarily targets protein kinase C in rat liver . It also interacts with bronchoalveolar cells, neutrophils, macrophages, and lymphocytes .

Mode of Action

Copper bis-3,5-diisopropylsalicylate inhibits protein kinase C in rat liver and reduces the activity of TPA stimulated protein kinase C . It also increases levels of bronchoalveolar cells and neutrophils, decreases levels of macrophages and lymphocytes .

Biochemical Pathways

Copper bis-3,5-diisopropylsalicylate affects the biochemical pathways related to inflammation and oxidative stress . It has been shown to have anti-inflammatory activity and to catalyze the disproportionation of superoxide .

Pharmacokinetics

It is known that copper bis-3,5-diisopropylsalicylate is a low molecular weight lipid-soluble complex , which suggests it may have good bioavailability.

Result of Action

Copper bis-3,5-diisopropylsalicylate suppresses the development of lung fibrosis in animal models . It also decreases tumor growth and increases survival rates in animal models of mammary cancer . Furthermore, it has been found to have a protective effect against streptozotocin-induced diabetes mellitus in rats .

Analyse Biochimique

Biochemical Properties

Copper bis-3,5-diisopropylsalicylate has been identified as a potent antioxidant . It has been found to interact with various biomolecules, including enzymes and proteins, in biochemical reactions . The nature of these interactions is largely due to the compound’s strong antioxidant activity .

Cellular Effects

The effects of Copper bis-3,5-diisopropylsalicylate on cells are diverse. It has been found to have a protective effect against streptozotocin-induced diabetes in animals . It influences cell function by reducing the level of hyperglycemia and the mortality rate . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Copper bis-3,5-diisopropylsalicylate involves its strong antioxidant activity . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Copper bis-3,5-diisopropylsalicylate change over time . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Copper bis-3,5-diisopropylsalicylate vary with different dosages in animal models . It has been found to reduce the level of hyperglycemia by 34% and the mortality rate by 29% when administered at a dosage of 5 mg/kg twice a week prior to the injection of streptozotocin .

Metabolic Pathways

Copper bis-3,5-diisopropylsalicylate is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Copper bis-3,5-diisopropylsalicylate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Copper bis-3,5-diisopropylsalicylate can be synthesized through the reaction of copper(II) acetate with 3,5-diisopropylsalicylic acid in an appropriate solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Copper bis-3,5-diisopropylsalicylate undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: The compound can be reduced under specific conditions.

Substitution: It can participate in substitution reactions where ligands are exchanged

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligand exchange reactions often involve other metal salts or organic ligands.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized copper species, while substitution reactions result in new copper complexes .

Comparaison Avec Des Composés Similaires

- Copper(II) acetate

- Copper(II) benzoate

- Copper(II) trifluoroacetate

Comparison: Copper bis-3,5-diisopropylsalicylate is unique due to its specific ligand structure, which imparts distinct antioxidative and anti-inflammatory properties. Compared to other copper complexes, it has shown superior efficacy in reducing oxidative stress and protecting against radiation-induced damage . Its lipid-soluble nature also enhances its bioavailability and effectiveness in biological systems .

Activité Biologique

Copper bis-3,5-diisopropylsalicylate (Cu(II)(DIPS)₂) is a copper complex that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Biological Activities

Copper bis-3,5-diisopropylsalicylate exhibits a range of biological activities, including:

- Antioxidant Activity : Cu(II)(DIPS)₂ is recognized for its strong antioxidant properties, which help mitigate oxidative stress and reduce cellular damage.

- Anti-Diabetic Effects : The compound has demonstrated the ability to decrease hyperglycemia and DNA damage in diabetic models.

- Anti-Cancer Properties : Studies indicate that it can inhibit tumor growth and enhance survival rates in cancer models.

- Immunomodulatory Effects : It influences immune cell populations, including increasing bronchoalveolar cells while decreasing macrophages and lymphocytes.

- Anti-Fibrotic Activity : Cu(II)(DIPS)₂ has shown potential in suppressing lung fibrosis development in animal studies.

The biological activity of Cu(II)(DIPS)₂ is attributed to several mechanisms:

- Radical Scavenging : The compound exhibits radical scavenging properties, which are crucial in reducing oxidative stress.

- Electron Accepting Abilities : It acts as an electron acceptor, facilitating redox reactions that contribute to its antioxidant effects .

- Modulation of Enzymatic Activities : Cu(II)(DIPS)₂ can enhance superoxide dismutase (SOD) activity, further alleviating oxidative stress .

Antioxidant Activity

A study comparing various copper complexes found that Cu(II)(DIPS)₂ was the most potent antioxidant among them. The median effective concentration (MEC) for Cu(II)(DIPS)₂ was determined to be 23.84 μg/ml, significantly lower than other tested compounds . This suggests its effectiveness in protecting against oxidative damage.

Anti-Diabetic Effects

In a controlled study involving streptozotocin-induced diabetic rats, pretreatment with Cu(II)(DIPS)₂ at a dosage of 5 mg/kg resulted in a 34% reduction in hyperglycemia and a 29% decrease in mortality rates compared to control groups . These results highlight its potential as an adjunct therapy for diabetes management.

Anti-Cancer Properties

Research indicates that Cu(II)(DIPS)₂ can significantly reduce tumor growth in mammary cancer models. The compound's ability to inhibit the promotion stage of carcinogenesis has been noted, suggesting its utility in cancer prevention strategies .

Case Studies

Propriétés

IUPAC Name |

copper;2-carboxy-4,6-di(propan-2-yl)phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H18O3.Cu/c2*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;/h2*5-8,14H,1-4H3,(H,15,16);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBRFTMKVUPWQT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34CuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21246-18-4 (Parent) | |

| Record name | Copper, bis(2-hydroxy-3,5-bis(1-methylethyl)benzoato-O(sup 1),O(sup 2))-, (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057636927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

506.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21246-18-4, 57636-92-7 | |

| Record name | Bis[2-(hydroxy-κO)-3,5-bis(1-methylethyl)benzoato-κO]copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21246-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper, bis(2-hydroxy-3,5-bis(1-methylethyl)benzoato-O(sup 1),O(sup 2))-, (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057636927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.